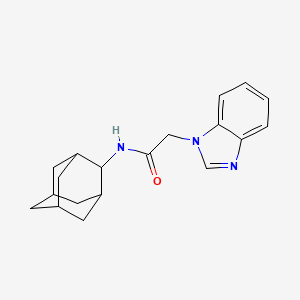![molecular formula C20H24N2O B4442006 1-[3-(4-methylphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4442006.png)
1-[3-(4-methylphenyl)propanoyl]-4-phenylpiperazine
Vue d'ensemble
Description
1-[3-(4-methylphenyl)propanoyl]-4-phenylpiperazine, commonly known as MPPP, is a chemical compound that belongs to the family of piperazines. It has been studied extensively for its potential therapeutic applications in the field of neuroscience. MPPP has been shown to possess unique properties that make it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of MPPP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. MPPP has been shown to enhance the release of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase the activity of certain enzymes and receptors in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
MPPP has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. It also has a relatively long half-life, which makes it suitable for studying its effects over a longer period of time. However, one of the limitations is that it can be difficult to obtain due to its status as a controlled substance.
Orientations Futures
There are several future directions for the study of MPPP. One potential direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it works in the brain. Additionally, further research is needed to determine the safety and efficacy of MPPP as a potential drug candidate.
Applications De Recherche Scientifique
MPPP has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to possess unique properties that make it a promising candidate for the development of new drugs for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-17-7-9-18(10-8-17)11-12-20(23)22-15-13-21(14-16-22)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZJYWGZVBDWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4441927.png)
![ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B4441938.png)

![[4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4441951.png)
![N,N-diethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441957.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3-pyridinylmethyl)-5-indolinecarboxamide](/img/structure/B4441959.png)

![N-(4-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441969.png)
![1-[(dimethylamino)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4441973.png)
![5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4441975.png)
![N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441981.png)

![N-(2-methoxyethyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4442008.png)
![4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4442023.png)